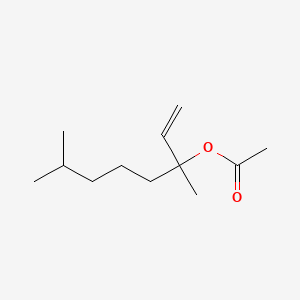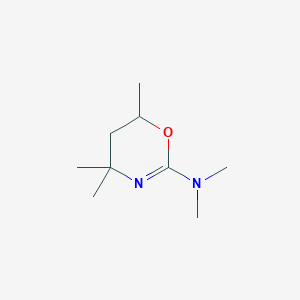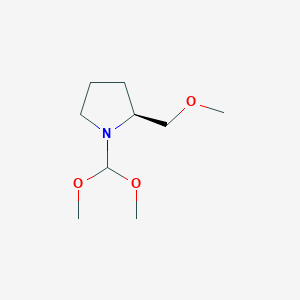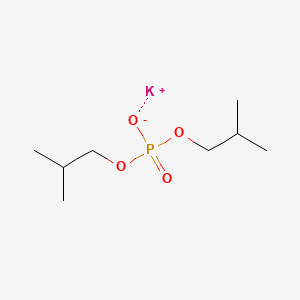
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the 1,2,4-triazole familyThe presence of the triazole ring imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . Another method involves microwave heating of an equimolar mixture of phenyl acetic acid and thiocarbohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Schiff Bases: Formed by the reaction of the compound with aldehydes or ketones.
Mannich Bases: Formed by the reaction with formaldehyde and secondary amines.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of corrosion inhibitors, catalysts, and chemosensors.
Mechanism of Action
The mechanism of action of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-aroyl-5-arylalkyl-2H-1,2,4-triazole-3-thiones
Uniqueness
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of amino and thione groups, which contribute to its diverse reactivity and biological activities. This makes it a versatile compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
66870-08-4 |
|---|---|
Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-amino-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H10N4S/c10-8-11-12-9(14)13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,14) |
InChI Key |
XECXPKJSLBZJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)




